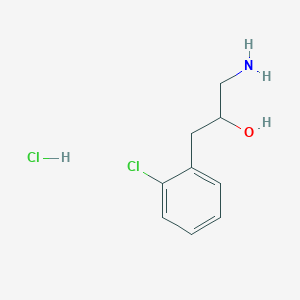
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride is an organic compound with the molecular formula C9H12ClNO·HCl It is a hydrochloride salt of an amino alcohol, characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group attached to a propane backbone
Métodos De Preparación
The synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride can be compared with similar compounds such as:
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride: Similar structure but different position of the amino and hydroxyl groups.
2-Amino-1-(3-chlorophenyl)propan-1-ol: Different position of the chlorophenyl group.
1-Amino-2-(4-chlorophenyl)propan-2-ol hydrochloride: Different position of the chlorophenyl group.
Propiedades
Fórmula molecular |
C9H13Cl2NO |
|---|---|
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
1-amino-3-(2-chlorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4,8,12H,5-6,11H2;1H |
Clave InChI |
ZNDBEKHIMRPCGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(CN)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




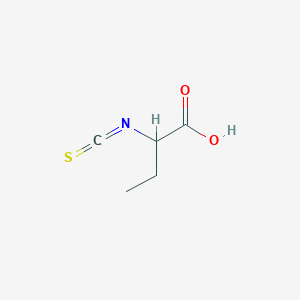
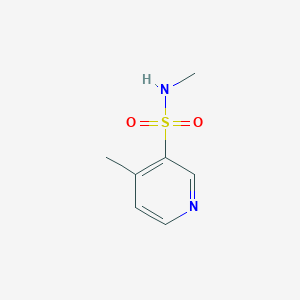
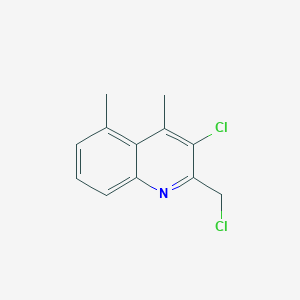
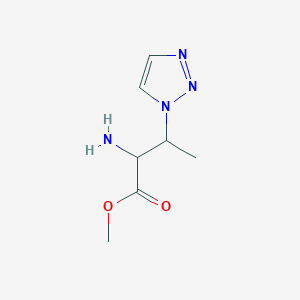
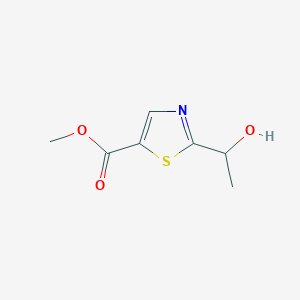
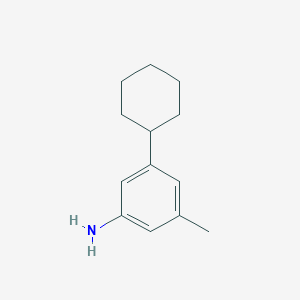
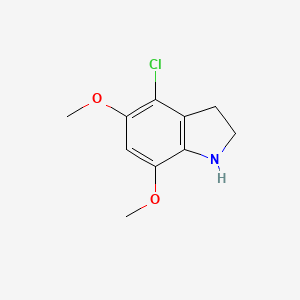
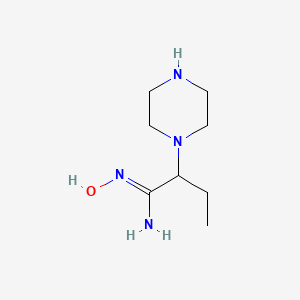
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
